molecular formula C14H13NO3 B6330238 6-(2-Methoxy-5-methylphenyl)picolinic acid CAS No. 1199244-07-9

6-(2-Methoxy-5-methylphenyl)picolinic acid

Cat. No.: B6330238
CAS No.: 1199244-07-9
M. Wt: 243.26 g/mol
InChI Key: WRYVVKRBOFKQJH-UHFFFAOYSA-N
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Description

The core structure of 6-(2-Methoxy-5-methylphenyl)picolinic acid is picolinic acid (pyridine-2-carboxylic acid), an isomer of nicotinic acid and isonicotinic acid. chemsrc.com The defining feature of the title compound is the aryl substitution at the 6-position, which significantly influences its steric and electronic properties.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 1199244-07-9
Molecular Formula C14H13NO3 parchem.com

| Molecular Weight | 243.26 g/mol | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-6-7-13(18-2)10(8-9)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYVVKRBOFKQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 2 Methoxy 5 Methylphenyl Picolinic Acid and Its Analogues

Synthetic Routes to the Picolinic Acid Core Structure

The picolinic acid (pyridine-2-carboxylic acid) moiety is a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds. wikipedia.org Its preparation can be achieved through both traditional and modern synthetic routes.

Historically, the synthesis of picolinic acid has been dominated by oxidation and hydrolysis reactions starting from readily available precursors.

Oxidation of 2-Picoline: A prevalent laboratory-scale method involves the oxidation of 2-picoline (2-methylpyridine) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org The reaction is typically carried out in an aqueous solution, and the picolinic acid is often isolated after acidification. orgsyn.org Commercially, oxidation with nitric acid is also employed. wikipedia.org Another approach involves the ammoxidation of 2-picoline to form 2-cyanopyridine (B140075), which is then hydrolyzed. wikipedia.org

Hydrolysis of 2-Cyanopyridine: The hydrolysis of 2-cyanopyridine (2-pyridinecarbonitrile) provides a direct route to picolinic acid. This transformation can be accomplished under basic conditions, for instance, by refluxing with sodium hydroxide, followed by acidification to precipitate the product. chemicalbook.com

Electrochemical Synthesis: Picolinic acid can also be produced via the electrochemical oxidation of 2-ethylpyridine, which proceeds through a 2-acetylpyridine (B122185) intermediate. prepchem.com

These conventional methods, while effective, often require harsh reaction conditions, strong oxidants, and can present challenges in product isolation. orgsyn.org

Recent research has focused on developing more efficient, milder, and versatile methods for synthesizing picolinic acid and its derivatives, often employing advanced catalytic systems.

Catalytic Multi-Component Reactions: A novel approach utilizes a multi-component reaction involving an aldehyde, ammonium (B1175870) acetate, malononitrile, and either 2-oxopropanoic acid or its ethyl ester. rsc.orgresearchgate.net This process can be facilitated by a nanoporous heterogeneous catalyst, such as a Zirconium-based metal-organic framework (MOF) like UiO-66(Zr)-N(CH₂PO₃H₂)₂, enabling the synthesis to proceed at ambient temperatures. rsc.orgnih.gov The proposed mechanism involves a cooperative vinylogous anomeric-based oxidation as the final step to form the aromatic picolinate (B1231196) structure. nih.gov

Domino Reactions: Researchers have developed methods for synthesizing complex heterocyclic structures, including picolinic acid derivatives, through domino reaction sequences. proquest.com These processes combine multiple bond-forming events in a single pot, enhancing synthetic efficiency. proquest.com

Ring Cleavage Strategies: An innovative strategy involves the remodeling of (aza)indole or benzofuran (B130515) skeletons to produce highly substituted pyridines. nih.gov This ring-cleavage reaction allows for the synthesis of nicotinic esters and other pyridine (B92270) analogues with diverse functional groups that are not easily accessible through conventional means. nih.gov

These modern methods offer significant advantages, including the ability to generate a wide range of new picolinic acid derivatives with high yields under mild conditions. researchgate.netnih.gov

Table 1: Comparison of Synthetic Routes to Picolinic Acid Derivatives
MethodStarting MaterialsKey Reagents/CatalystsConditionsAdvantagesReference
Conventional Oxidation2-PicolineKMnO₄ or HNO₃Heated, aqueousUses readily available starting material. wikipedia.orgorgsyn.org
Conventional Hydrolysis2-CyanopyridineNaOH, then HClRefluxDirect conversion to the carboxylic acid. chemicalbook.com
Catalytic Multi-Component ReactionAldehyde, Ammonium Acetate, Malononitrile, 2-Oxopropanoic AcidUiO-66(Zr)-based MOFAmbient temperature, EthanolMild conditions, high efficiency, catalyst reusability. rsc.orgresearchgate.netnih.gov
Ring Cleavage3-Formyl (aza)indolesAmmonium acetate, β-keto esterVariesAccess to diversely substituted pyridines not accessible by other means. nih.gov

Strategies for the Introduction of the 2-Methoxy-5-methylphenyl Moiety

Connecting the pre-formed picolinic acid core (or its precursor) to the 2-methoxy-5-methylphenyl group is a critical step that forms the central C-C biaryl bond.

The presence of the ortho-methoxy group on the phenyl ring introduces specific steric and electronic considerations. The pyridine nucleus itself can act as a directing group to facilitate functionalization at the ortho position of an attached aryl ring. researchgate.net Transition metal-mediated C-H activation has become a powerful tool in organic synthesis, where a catalyst can selectively functionalize a C-H bond at a specific position, guided by a directing group. researchgate.net For a 2-arylpyridine, the pyridine nitrogen can direct a metal catalyst (e.g., palladium or rhodium) to activate a C-H bond at the ortho-position of the phenyl ring, allowing for subsequent coupling reactions. researchgate.netnih.gov

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C bonds. These methods are highly effective for creating biaryl structures like the one in the target molecule.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 6-aryl picolinic acid derivatives, this could involve reacting a 6-halopicolinate with the corresponding (2-methoxy-5-methylphenyl)boronic acid.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent with an organohalide, catalyzed by nickel or palladium. organic-chemistry.org High yields have been reported for the coupling of 2-heterocyclic organozinc reagents with aryl chlorides using a Pd₂(dba)₃/X-Phos catalytic system. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the C-H activation of 2-arylpyridines, enabling selective C-C bond formation. nih.gov Rhodium has also been used in asymmetric reductive Heck reactions to couple arylboronic acids with pyridine derivatives, showcasing its versatility in forming pyridine-aryl bonds. acs.org

Other Metal-Catalyzed Couplings: Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates with Grignard reagents have also been shown to be effective. organic-chemistry.org Additionally, nickel catalysts can facilitate the reductive cross-coupling between aryl iodides and reagents like difluoromethyl 2-pyridyl sulfone to produce biaryls under mild conditions. organic-chemistry.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions and is often optimized for specific substrates.

Table 2: Catalytic Systems for Pyridine-Aryl C-C Bond Formation
Reaction TypeCatalystLigandCoupling PartnersKey FeaturesReference
Negishi CouplingPd₂(dba)₃X-Phos2-Pyridyl-ZnCl + Aryl-ClHigh yields, mild conditions. organic-chemistry.org
Suzuki-Miyaura CouplingPdCl₂dcpp-2-Pyridyltriolborate + Aryl-ClBase-free conditions with CuI co-catalyst. organic-chemistry.org
C-H Activation/Coupling[Cp*RhCl₂]₂-2-Arylpyridine + 3-Aryl-2H-azirineSelective C-C bond formation via C-H activation. nih.gov
Reductive Heck Reaction[Rh(cod)(OH)]₂Chiral LigandArylboronic Acid + Pyridine DerivativeAsymmetric synthesis of 3-aryl piperidines from pyridine precursors. acs.org
Iron-Catalyzed CouplingFe(acac)₃-Alkyl-MgBr + Pyridyl-OTsUses inexpensive iron catalyst, fast reaction times. organic-chemistry.org

Multi-step Synthetic Sequences and Optimization for 6-(2-Methoxy-5-methylphenyl)picolinic acid Synthesis

The synthesis of a specific, highly substituted molecule like this compound requires a carefully designed multi-step sequence. While a direct, one-pot synthesis is unlikely, a plausible route can be constructed by combining the methodologies described above. Patents for structurally related picolinic acid derivatives often reveal effective synthetic strategies. google.comgoogle.com

A potential synthetic pathway could begin with a substituted 2,6-dihalopyridine. For instance, methyl 2,6-dichloropyridine-3-carboxylate can undergo regioselective nucleophilic substitution. nih.gov A reaction with sodium methoxide (B1231860) can selectively introduce a methoxy (B1213986) group at the 2-position. nih.gov This would be followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi) at the 6-position to introduce the 2-methoxy-5-methylphenyl group. The final step would be the hydrolysis of the ester to yield the target picolinic acid.

Optimization of such a multi-step process is critical in a pharmaceutical context to improve yield, purity, and sustainability. nih.gov Key optimization strategies include:

Reaction Condition Screening: Systematically varying parameters such as catalyst, solvent, temperature, and reagent stoichiometry.

Flow Chemistry: Utilizing continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for conditions not easily achievable in batch processing. nih.gov

Automated Optimization: Employing algorithms, such as Bayesian optimization, coupled with automated reactor systems and online analysis (e.g., HPLC) can rapidly identify optimal reaction conditions with a minimal number of experiments. nih.gov

Solvent Selection: Choosing greener solvents, such as 2-MeTHF, and maintaining the same solvent across multiple steps can significantly reduce waste and the process mass intensity. nih.gov

By integrating modern catalytic methods with systematic process optimization, efficient and scalable syntheses for complex molecules like this compound can be developed.

Synthesis of Substituted this compound Analogues

The general strategy for synthesizing substituted analogues of this compound involves the initial construction of the 6-aryl picolinic acid core, followed by functional group interconversion or introduction. A common and effective method for creating the core structure is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgresearchgate.netnih.govnih.gov This reaction typically involves the coupling of a halogenated picolinic acid derivative, such as 6-chloropicolinic acid, with an appropriately substituted arylboronic acid, in this case, (2-methoxy-5-methylphenyl)boronic acid. The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org

Once the parent compound, this compound, is synthesized, further modifications can be made to introduce amino, phosphoryl, and sulfonyl groups.

Preparation of Amino-Substituted Derivatives

The introduction of an amino group onto the this compound scaffold can be achieved through several established synthetic routes. One common method involves the nitration of the aromatic ring followed by reduction of the nitro group. For picolinic acid derivatives, this can be accomplished by treatment with a mixture of sulfuric acid and fuming nitric acid to introduce a nitro group, which is subsequently reduced to an amine using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. umsl.edu

Alternatively, amination can be achieved via a Buchwald-Hartwig amination reaction on a halogenated precursor of this compound. This palladium-catalyzed cross-coupling reaction allows for the direct formation of a carbon-nitrogen bond between an aryl halide and an amine. Another approach involves the use of copper-catalyzed amination reactions. For instance, a bromo-substituted picolinic acid can be treated with aqueous ammonia (B1221849) in the presence of a copper(II) sulfate (B86663) catalyst to yield the corresponding amino-picolinic acid derivative. google.com

The specific position of the amino group will depend on the regioselectivity of the initial halogenation or nitration step on the this compound core.

Table 1: Synthesis of Amino-Substituted this compound Derivatives

Starting MaterialReagents and ConditionsProductYield (%)
6-(2-Methoxy-5-methylphenyl)-X-bromopicolinic acid1. NH3 (aq), CuSO42. HeatX-Amino-6-(2-methoxy-5-methylphenyl)picolinic acid60-75
This compound1. HNO3, H2SO42. H2, Pd/CX-Amino-6-(2-methoxy-5-methylphenyl)picolinic acid55-70

Note: 'X' denotes the position of substitution on the picolinic acid or phenyl ring. Yields are hypothetical and based on typical ranges for these reaction types.

Synthesis of Phosphoryl and Sulfonyl Analogues

The synthesis of phosphoryl and sulfonyl analogues of this compound introduces functionalities with distinct electronic and steric properties.

Phosphoryl Analogues: The introduction of a phosphoryl group can be challenging. One potential route involves the phosphorylation of a hydroxylated derivative of this compound. If a hydroxyl group is present on either the picolinic acid or the phenyl ring, it can be reacted with a phosphorylating agent like phosphorus oxychloride (POCl3) or a protected phosphoramidite (B1245037) reagent. Another approach involves the phosphorylation of α-ketoacids, which could be applicable if a suitable keto-acid precursor is available. nih.gov The phosphorylation of carboxylates to acyl phosphates is a known transformation in biological systems and can be mimicked in synthetic chemistry. nih.gov

Sulfonyl Analogues: Sulfonyl analogues, such as sulfonamides and sulfonic acids, can be prepared from a corresponding amino-substituted or halo-substituted precursor. For instance, an amino derivative of this compound can be converted to a diazonium salt, which can then undergo a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride. This sulfonyl chloride is a versatile intermediate that can be hydrolyzed to the sulfonic acid or reacted with amines to form sulfonamides.

Alternatively, a direct C-H sulfonylation of the picolinic acid ring can be explored, although this may lead to mixtures of isomers. A more controlled approach involves the conversion of the carboxylic acid group itself into a sulfonyl group. Recent methodologies have shown that aromatic carboxylic acids can be converted to sulfonyl chlorides via a copper-catalyzed decarboxylative halosulfonylation. chemicalbook.com This intermediate can then be transformed into the desired sulfonamide.

Table 2: Synthesis of Phosphoryl and Sulfonyl Analogues of this compound

Starting MaterialReagents and ConditionsProductYield (%)
X-Hydroxy-6-(2-methoxy-5-methylphenyl)picolinic acid1. POCl3, base2. HydrolysisX-Phosphoryl-6-(2-methoxy-5-methylphenyl)picolinic acid40-55
X-Amino-6-(2-methoxy-5-methylphenyl)picolinic acid1. NaNO2, HCl2. SO2, CuCl23. H2O or R2NHX-Sulfonyl-6-(2-methoxy-5-methylphenyl)picolinic acid or sulfonamide50-65

Note: 'X' denotes the position of substitution. Yields are hypothetical and based on typical ranges for these reaction types.

Advanced Structural Characterization and Analysis of 6 2 Methoxy 5 Methylphenyl Picolinic Acid and Its Derivatives

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are fundamental in determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique pieces of the structural puzzle.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound. For 6-(2-Methoxy-5-methylphenyl)picolinic acid (C₁₄H₁₃NO₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. For example, the parent picolinic acid shows a calculated m/z of 124.12 for [C₆H₅NO₂ + H]⁺, with an experimental value found at m/z 123.9. mdpi.com Fragmentation patterns observed in the mass spectrum, often generated by techniques like electrospray ionization (ESI), offer further structural clues by showing how the molecule breaks apart.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: This technique identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For the title compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (around 1700 cm⁻¹), and bands corresponding to C=C and C=N stretching in the aromatic rings (1400-1600 cm⁻¹). The C-O stretching of the methoxy (B1213986) group would also be visible. For picolinic acid, broad absorption bands between 2607 and 2152 cm⁻¹ indicate the presence of an O-H···N type of intermolecular hydrogen bonding. researchgate.net

UV-Vis Spectroscopy: This method provides information about the electronic transitions within a molecule. The aromatic rings in this compound would lead to characteristic π→π* transitions, observable as strong absorption bands in the UV region (typically 200-400 nm). The position and intensity of these bands are sensitive to the substitution pattern and solvent. For instance, the UV-Vis spectrum of 6-phenylacetylene picolinic acid shows distinct absorption maxima that shift with pH. researchgate.net Similarly, the formation of a complex between Cr(VI) and picolinic acid results in a hyperchromic shift in the UV absorption peak at 263 nm. researchgate.net

Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure, solid-state techniques like X-ray crystallography provide a definitive three-dimensional picture of the molecule in its crystalline form.

X-Ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystal. nih.gov This technique would reveal the absolute structure of this compound, including bond lengths, bond angles, and torsional angles. The analysis would also show the conformation of the molecule, such as the relative orientation of the phenyl and pyridine (B92270) rings. For many picolinic acid derivatives, the crystal structure is monoclinic. mdpi.com The crystal structure of picolinic acid itself has been determined, showing molecules linked by hydrogen bonds to form a zig-zag chain. oup.com

Table 2: Representative Crystallographic Data for Picolinic Acid Derivatives This table illustrates the type of data obtained from X-ray crystallography, using picolinic acid as an example.

ParameterValue for Picolinic AcidSource
Crystal SystemMonoclinic mdpi.com
Space GroupC2/c mdpi.com
a (Å)21.2215(1) mdpi.com
b (Å)3.8295(2) mdpi.com
c (Å)13.9497(6) mdpi.com
β (°)108.08(9) mdpi.com

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts in Crystalline Environments

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this surface, one can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces. For a derivative, N-(4-methoxyphenyl)picolinamide, Hirshfeld analysis revealed that H···H interactions are the most dominant (47%), followed by C···H (22%) and O···H contacts, highlighting the importance of both van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov This type of analysis would provide a deep understanding of the forces governing the solid-state structure of this compound.

Computational and Theoretical Investigations of 6 2 Methoxy 5 Methylphenyl Picolinic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and the resulting molecular geometry.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, called geometry optimization, seeks the lowest energy conformation on the potential energy surface. For 6-(2-Methoxy-5-methylphenyl)picolinic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Predicted Value
C-C (Pyridine-Phenyl) Bond Length 1.48 Å
C=O (Carboxylic Acid) Bond Length 1.22 Å
C-O (Carboxylic Acid) Bond Length 1.35 Å
O-H (Carboxylic Acid) Bond Length 0.97 Å
Pyridine-Phenyl Dihedral Angle 55.2°
Methoxy (B1213986) C-O-C Bond Angle 118.5°

Note: These values are representative and would be obtained from a DFT geometry optimization.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules. This method is instrumental in predicting electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comnih.gov For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are typically π → π* transitions within the aromatic systems. nih.govresearchgate.net

The predicted spectrum is characterized by the absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding how structural modifications influence the optical properties of the molecule. acs.org

Table 2: Predicted UV-Vis Absorption Data for this compound via TD-DFT

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 315 0.25 HOMO → LUMO (π → π*)
S₀ → S₂ 280 0.18 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 245 0.45 HOMO → LUMO+1 (π → π*)

Note: These values are hypothetical, based on typical TD-DFT results for similar aromatic compounds.

Analysis of Electronic Properties and Reactivity

The electronic properties of a molecule are key to understanding its chemical reactivity and potential interactions with other molecules. Computational methods provide several descriptors that quantify these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxy-5-methylphenyl ring, while the LUMO would likely be centered on the electron-deficient picolinic acid moiety. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 3: Calculated Frontier Orbital Energies and Electronic Descriptors

Descriptor Predicted Value
HOMO Energy -6.20 eV
LUMO Energy -1.85 eV
HOMO-LUMO Gap (ΔE) 4.35 eV
Ionization Potential (≈ -E_HOMO) 6.20 eV
Electron Affinity (≈ -E_LUMO) 1.85 eV

Note: These are representative values derived from DFT calculations on similar heterocyclic compounds.

Electrostatic Potential Surfaces and Electron Density Gradient Fields for Reactivity Insights

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, particularly in biological systems. deeporigin.comnumberanalytics.com Red-colored regions on an MEP surface indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would reveal a strong negative potential around the carboxylic acid oxygen atoms and the nitrogen atom of the pyridine (B92270) ring, identifying them as primary sites for hydrogen bonding and coordination. acs.org Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential. These insights are crucial for understanding potential drug-receptor interactions and for rational drug design. deeporigin.com

Table 4: Representative Electrostatic Potential Values at Specific Atomic Sites

Atom/Region Predicted Electrostatic Potential (kcal/mol) Implication
Carboxylic Acid Oxygen (C=O) -45.5 Strong H-bond acceptor site
Pyridine Nitrogen -38.0 H-bond acceptor / Metal coordination site
Carboxylic Acid Hydrogen (O-H) +55.0 Strong H-bond donor site
Phenyl Ring (π-face) -15.0 Potential for π-π stacking

Note: Values are illustrative of typical MEP results for similar functional groups.

Noncovalent Interactions in Molecular Aggregates

The way molecules arrange themselves in the solid state is governed by a network of noncovalent interactions. These interactions, though weaker than covalent bonds, are critical in determining the crystal structure and physicochemical properties of a material. rsc.orgresearchgate.net For this compound, several types of noncovalent interactions are expected to play a role in its molecular aggregation.

The most prominent interaction would be the strong O-H···N hydrogen bond forming a supramolecular synthon between the carboxylic acid of one molecule and the pyridine nitrogen of another. nih.govresearchgate.net This is a common and robust interaction in pyridine carboxylic acids. mdpi.com Additionally, weaker C-H···O hydrogen bonds can further stabilize the crystal packing. The aromatic nature of both the pyridine and phenyl rings allows for π-π stacking interactions, which are significant in the assembly of aromatic molecules. mdpi.com The presence of the methoxy group can also influence packing through additional weak hydrogen bonds or dipole-dipole interactions. Computational analysis using tools like Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plots can be used to visualize and quantify the strength of these diverse interactions, providing a comprehensive understanding of the supramolecular architecture. mdpi.com

Quantitative Description of Hydrogen Bonding and Aromatic Interactions (C-H…π)

In the context of related molecular structures, studies have demonstrated the importance of various hydrogen bonds in forming stable supramolecular assemblies. nih.govnih.gov For instance, in structures containing similar functional groups, O-H...O and O-H...N hydrogen bonds are often primary drivers of molecular aggregation, forming dimers or chains. nih.govresearchgate.net

Aromatic interactions, specifically C-H…π interactions, are also critical in the assembly of molecules with multiple aromatic rings. rsc.org These interactions, where a C-H bond acts as a weak acid and a π-system (like the phenyl or picolinic acid ring) acts as a weak base, contribute to the formation of a robust three-dimensional framework. rsc.orgnih.gov The geometry of these interactions, including the distance between the hydrogen atom and the centroid of the π-ring and the C-H…π angle, can be precisely calculated.

The following table presents a hypothetical quantitative description of potential hydrogen and C-H…π bonds in a crystal structure of this compound, based on data from analogous compounds. researchgate.net

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H...A (Å)D...A (Å)D-H...A (°)
OHO0.851.822.665170
CHO0.982.453.358152
CHπ (phenyl)0.982.703.580150
CHπ (picolinic)0.982.753.620148

This table is illustrative and presents typical values for the types of interactions discussed, derived from published data on similar molecular structures. The values are not experimentally determined for this compound.

Energy Framework Calculations for Supramolecular Assembly Stability and Directionality

To gain a deeper understanding of the stability and directionality of the supramolecular assembly of this compound, energy framework calculations can be employed. This computational tool, often used in conjunction with Hirshfeld surface analysis, quantifies the intermolecular interaction energies within a crystal lattice. nih.govnih.govresearchgate.net

Energy framework calculations determine the pairwise interaction energies between a central molecule and its surrounding neighbors. These energies are typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion. nih.gov The sum of these components gives the total interaction energy (E_tot). By visualizing these energies as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength, the energetic topology of the crystal packing can be mapped. nih.gov

For related compounds, energy framework calculations have revealed that electrostatic and dispersion forces are often the dominant contributors to the stability of the crystal structure. nih.gov The total interaction energy for similar molecules has been calculated to be in the range of -130 to -140 kJ mol⁻¹. nih.gov These calculations highlight the key interactions responsible for the cohesion of the crystal and their directionality. For example, strong interactions might be observed along a specific crystallographic axis, indicating the direction of primary structural motifs like chains or layers. nih.gov

Below is a representative data table summarizing the results of a hypothetical energy framework calculation for this compound, based on findings for analogous compounds. nih.gov

Interaction TypeEnergy (kJ mol⁻¹)
Electrostatic (E_ele)-75.5
Polarization (E_pol)-15.2
Dispersion (E_dis)-80.8
Repulsion (E_rep)33.2
Total (E_tot) -138.3

This table is illustrative and presents typical energy values based on published research for structurally related compounds. nih.gov The values are not experimentally determined for this compound.

These computational investigations provide invaluable, atom-level insights into the non-covalent forces governing the supramolecular architecture of this compound.

Chemical Derivatization and Functionalization Research

Picolinoyl Derivatization for Enhanced Analytical Detectability

Derivatization of the carboxylic acid moiety is a common strategy to improve the detectability of molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

The carboxylic acid group of picolinic acid and its analogues can be readily converted into esters. This transformation is not only a fundamental reaction in organic synthesis but also a powerful tool in analytical chemistry.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent.

Active Esters: For more controlled or milder reaction conditions, "active esters" can be prepared. These are typically more reactive than simple alkyl esters and are useful for subsequent reactions, such as amidation.

The introduction of a picolinoyl ester group can significantly enhance the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower detection limits.

The carboxylic acid can be converted to an amide by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid, often by converting it into a more reactive species like an acid chloride or by using coupling agents.

Acid Chloride Formation: Treatment of picolinic acid with reagents like thionyl chloride can generate the corresponding acid chloride, which readily reacts with amines to form amides. nih.gov

Peptide Coupling Agents: A wide variety of coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to facilitate amide bond formation under mild conditions.

These amidation reactions are of interest for creating molecules with potential applications in catalysis and coordination chemistry. nih.gov

Interactive Table: Comparison of Derivatization Methods for Picolinic Acids
Derivatization MethodReagentsKey Features
Esterification
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction; alcohol often used in excess.
Active Ester FormationThionyl Chloride, then alcohol/phenolCreates a more reactive ester for further reactions.
Amidation
Via Acid ChlorideThionyl Chloride, then AmineA common and effective method.
Peptide CouplingAmine, Coupling Agent (e.g., DCC, HATU)Mild conditions, high yields, wide functional group tolerance.

Introduction of Diverse Functional Groups onto the 6-(2-Methoxy-5-methylphenyl)picolinic Acid Skeleton

Beyond the carboxylic acid, the pyridine (B92270) and phenyl rings of the molecule offer opportunities for introducing new functional groups to tune its electronic and steric properties.

The introduction of halogens or trifluoromethyl groups onto the aromatic rings is a common strategy in medicinal chemistry and materials science to alter a molecule's properties.

Halogenation: In some cases, chlorination of the picolinic acid ring has been observed as a side reaction when using thionyl chloride for acid chloride formation. nih.gov Directed halogenation reactions can also be employed to introduce chlorine, bromine, or iodine at specific positions on either the pyridine or the phenyl ring. For instance, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid is a known intermediate. google.comgoogle.com

Trifluoromethylation: The trifluoromethyl group (CF₃) is particularly valuable due to its high electronegativity and lipophilicity. The synthesis of compounds like 6-(Trifluoromethyl)picolinic acid and 3-(Trifluoromethyl)-2-picolinic acid demonstrates that this group can be incorporated into the picolinic acid scaffold. nordmann.globalchemspider.combldpharm.com Such modifications can significantly impact the biological activity and chemical reactivity of the parent molecule.

The Role of Picolinic Acid and its Analogues as Ligands or Catalysts in Organic Transformations

Picolinic acid and its derivatives are excellent chelating ligands, meaning they can bind to metal ions through more than one atom. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal center.

This chelating ability makes them valuable components in the design of catalysts for a variety of organic reactions.

Coordination Polymers: Picolinic acid has been used to create coordination polymers with metals like copper(II), which have shown catalytic activity in reactions such as the synthesis of triazoles. nih.gov

Asymmetric Catalysis: Chiral picolinic acid-based ligands have been developed and used in asymmetric catalysis, for example, in the synthesis of optically active lactones. nii.ac.jp

Mimicking Metalloenzymes: The structural motif of picolinic acid amides can be found in ligands designed to mimic the active sites of metalloenzymes.

The specific substitution pattern of this compound, with its bulky and electron-donating phenyl group, would likely influence the stability and reactivity of its metal complexes, making it an interesting candidate for the development of new catalysts.

Coordination Chemistry of 6 2 Methoxy 5 Methylphenyl Picolinic Acid

Ligand Properties and Chelation Modes

Picolinic acid and its derivatives are well-regarded in coordination chemistry for their ability to form stable complexes with a wide range of metal ions. The compound 6-(2-Methoxy-5-methylphenyl)picolinic acid is structurally primed to act as an efficient chelating agent.

N,O-Bidentate Coordination to Transition Metal Centers

Like its parent compound, picolinic acid, this compound functions as a classic N,O-bidentate ligand. orientjchem.orgwikipedia.org Coordination with a metal center occurs through two distinct donor atoms: the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the deprotonated carboxylate group. orientjchem.org This dual-point attachment is a defining characteristic of picolinate-type ligands, enabling them to act as strong chelating agents. The presence of the bulky 2-methoxy-5-methylphenyl group at the 6-position of the pyridine ring can introduce steric influences that affect the resulting complex's geometry and stability. rsc.org

Formation of Stable Chelate Rings and Resulting Complex Geometries

The geometry of the final metal complex is determined by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For transition metals that favor a coordination number of six, such as Co(II), Ni(II), and Fe(III), coordination with two or three picolinate (B1231196) ligands typically results in a distorted octahedral geometry. electrochemsci.orgresearchgate.netresearchgate.net In cases where the metal ion, such as Cu(II) or Pd(II), prefers a coordination number of four, a square planar geometry is often observed. electrochemsci.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using picolinic acid derivatives is generally straightforward, and their structures can be elucidated using a variety of modern analytical techniques.

Preparation of Complexes with Various Metal Ions

Metal complexes of this compound can be synthesized through the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a 1:2 or 1:3 metal-to-ligand molar ratio. electrochemsci.orgmdpi.com The reaction is typically carried out in a solvent such as ethanol, methanol, or a water-solvent mixture. mdpi.comjchemlett.com Gentle heating or refluxing is often employed to ensure the completion of the reaction, after which the resulting complex can be isolated as a solid precipitate upon cooling or solvent evaporation. mdpi.comnih.gov The final products are then purified by washing or recrystallization.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions in Solution and Solid State

The successful coordination of the 6-(2-Methoxy-5-methylphenyl)picolinate ligand to a metal center can be confirmed through various spectroscopic and analytical methods.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the carboxylic acid O-H stretch appears as a broad band, while the C=O stretch is also prominent. Upon deprotonation and coordination to a metal ion, the O-H band disappears. Furthermore, the carboxylate C=O stretching vibration (ν(COO⁻)) splits into antisymmetric (νₐₛ) and symmetric (νₛ) stretching bands. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) provide evidence of N,O-bidentate chelation. nih.gov

NMR Spectroscopy (¹H and ¹³C): In the ¹H NMR spectrum, the signal corresponding to the carboxylic acid proton is absent in the metal complex. The signals for the aromatic protons on both the pyridine and phenyl rings typically shift upon complexation due to the change in the electronic environment caused by the metal ion. nih.gov Similarly, shifts in the signals of the carboxylate carbon and the pyridine ring carbons in the ¹³C NMR spectrum confirm the coordination of these groups to the metal center. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes show absorption bands corresponding to both ligand-based π→π* and n→π* transitions and metal-centered d-d transitions. These d-d transitions are characteristic of the specific metal ion and the geometry of the complex, often providing clear evidence of an octahedral or other geometric arrangement. electrochemsci.orgresearchgate.net

The table below summarizes the expected spectroscopic changes upon complexation.

Spectroscopic TechniqueObservation in Free LigandExpected Change Upon ComplexationReference
FT-IR Broad O-H stretch from COOH; C=O stretch around 1700 cm⁻¹Disappearance of O-H stretch; Appearance of antisymmetric and symmetric ν(COO⁻) bands nih.gov
¹H NMR Signal for acidic proton (-COOH) presentDisappearance of the -COOH proton signal; Shifts in aromatic proton signals nih.gov
UV-Visible Ligand-centered π→π* and n→π* transitionsAppearance of metal-centered d-d transition bands; Shifts in ligand-centered bands electrochemsci.orgresearchgate.net

Electrochemical Behavior of Metal-Picolinate Complexes

The electrochemical properties of metal complexes are of significant interest as they provide insight into the redox activity of the metallic center, which is crucial for applications in catalysis and materials science. Cyclic voltammetry is a primary technique used to investigate these properties.

For transition metal complexes of this compound, the electrochemical behavior is expected to be dominated by the redox processes of the central metal ion (e.g., Co(II)/Co(III), Mn(II)/Mn(III), or Cu(II)/Cu(I)). electrochemsci.org The picolinate ligand influences the redox potentials of these processes. The electron-donating or withdrawing nature of the substituents on the ligand framework can stabilize or destabilize different oxidation states of the metal, thereby shifting the potentials to be more negative or positive.

Studies on analogous transition metal complexes with substituted picolinic acid ligands have shown quasi-reversible, one-electron transfer processes. electrochemsci.org The stability of the complex during redox cycling can also be assessed, which is an important factor for potential catalytic applications. researchgate.net

The following table illustrates typical redox behavior observed for related metal complexes.

Metal IonTypical Redox CoupleObserved BehaviorReference
Cobalt(II) Co(II) ↔ Co(III) + e⁻Quasi-reversible one-electron transfer electrochemsci.org
Manganese(II) Mn(II) ↔ Mn(III) + e⁻Quasi-reversible one-electron transfer electrochemsci.org
Copper(II) Cu(II) ↔ Cu(I) + e⁻Quasi-reversible one-electron transfer electrochemsci.org
Nickel(II) Ni(II) ↔ Ni(III) + e⁻Oxidation peak observed in voltammetry researchgate.net

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies for 6-(2-Methoxy-5-methylphenyl)picolinic acid Variants

The synthesis of 6-aryl-picolinic acids, including variants of this compound, is moving towards more efficient and environmentally benign methodologies. Traditional methods often require harsh conditions or multi-step processes. orgsyn.org Current research emphasizes the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents. mdpi.com

Key future directions in synthesis include:

Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly effective for forming the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings. Future work will likely focus on developing more active and stable catalysts that operate under milder conditions and in greener solvents, such as water or bio-derived solvents like Cyrene™. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes by efficiently transferring energy to the reaction mixture. mdpi.com Applying this technology to the synthesis of picolinic acid derivatives can enhance yields and reduce energy costs, making the process more sustainable for library generation. mdpi.com

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, improved safety, and easier scalability compared to batch synthesis. mdpi.com The development of flow-based syntheses for this compound and its analogues would represent a significant step towards efficient and automated production.

Solvent-Free and Biocatalytic Methods: Exploring solvent-free reaction conditions, such as mechanochemical grinding, and the use of biocatalysts (enzymes) are emerging areas that promise to further enhance the sustainability of synthetic routes. mdpi.com For instance, multicomponent reactions catalyzed by novel materials like metal-organic frameworks (MOFs) present a promising avenue for the one-pot synthesis of complex picolinic acid derivatives. nih.gov

Synthetic StrategyKey Features & AdvantagesPotential Application to Picolinic Acid VariantsReference
Suzuki-Miyaura CouplingEfficient C-C bond formation, high functional group tolerance.Coupling of a boronic acid derivative of 2-methoxy-5-methylbenzene with a 6-halopicolinate ester. mdpi.com
Microwave-Assisted Organic Synthesis (MAOS)Rapid heating, reduced reaction times, often higher yields.Acceleration of cross-coupling or nucleophilic substitution steps. mdpi.com
Multicomponent Reactions (MCRs)One-pot synthesis, high atom economy, operational simplicity.Condensation of aldehydes, ketones, and ammonia (B1221849) sources to build the substituted pyridine ring. nih.gov
Flow ChemistryEnhanced safety, scalability, and process control.Continuous production of key intermediates or the final compound. mdpi.com

In-depth Investigations of Supramolecular Architectures Involving this compound

The arrangement of molecules in the solid state dictates the material properties of a compound. Picolinic acid and its derivatives are known to form intricate supramolecular structures through a variety of non-covalent interactions, primarily hydrogen bonding and π-stacking. nih.govresearchgate.net The specific substituents on this compound—the carboxylic acid, pyridine nitrogen, methoxy (B1213986) group, and the aromatic rings—provide multiple sites for directed intermolecular interactions.

Future research in this area will focus on:

Crystal Engineering: This involves the rational design of crystal structures to achieve desired material properties. nih.gov For this compound, this could mean co-crystallization with other molecules (co-formers) to modulate physical properties like solubility or stability. The interplay between the strong O-H···N hydrogen bond typical of picolinic acids and other potential interactions will guide the formation of predictable supramolecular synthons. nih.govuky.edu

Hydrogen Bond Networks: The carboxylic acid group and the pyridine nitrogen are primary sites for hydrogen bonding, often forming dimers or extended chains. nih.gov The methoxy group can also act as a hydrogen bond acceptor. Detailed structural analysis using single-crystal X-ray diffraction will be crucial to map these networks and understand how they influence crystal packing. nih.govresearchgate.net For example, studies on related hydrated picolinic acid derivatives show how solvent molecules can bridge molecules to create complex two- or three-dimensional networks. nih.govuky.edu

Interaction TypeInvolving GroupsExpected Supramolecular MotifReference
Hydrogen Bonding (Donor-Acceptor)-COOH, Pyridine-NForms strong intermolecular O-H···N bonds, leading to dimers or chains. Can also exist in a zwitterionic form. nih.govuky.edu
Hydrogen Bonding (Acceptor)-OCH3, Carbonyl OCan accept hydrogen bonds from solvent molecules or co-formers. nih.gov
π-π StackingPyridine ring, Phenyl ringContributes to crystal packing through parallel-displaced or T-shaped stacking arrangements. nih.govuky.edu
C-H···O InteractionsAromatic C-H, Methoxy C-H, Carbonyl OWeaker interactions that provide additional stability to the crystal lattice. uky.edu

Exploration of this compound as a Versatile Platform for Novel Ligand Design

Picolinic acid and its derivatives are exceptional ligands due to the presence of the pyridine nitrogen and the carboxylate group, which form a stable five-membered chelate ring with metal ions. nih.govajol.info The 6-aryl substituent in this compound provides a powerful tool to modulate the steric and electronic properties of the resulting metal complexes.

Future explorations in ligand design will likely target:

Catalysis: By coordinating with transition metals, these ligands can be used to create catalysts for a wide range of organic transformations. The 2-methoxy-5-methylphenyl group can influence the reactivity and selectivity of the metal center by tuning its electronic environment and sterically directing the approach of substrates. Novel chiral ligands based on this scaffold could be developed for asymmetric catalysis. acs.org

Biomedical Applications: Picolinic acid-based chelators are widely investigated for applications in nuclear medicine and as MRI contrast agents. nih.govuni-heidelberg.de The lipophilicity and structural features imparted by the substituted phenyl ring could be exploited to design new metal complexes with tailored biological distribution and activity.

Functional Materials: The ability to form stable complexes with a wide variety of metal ions, including lanthanides, makes these ligands suitable for building luminescent materials, sensors, or magnetic complexes. mdpi.comresearchgate.net The specific substituents on the ligand platform can be modified to fine-tune the photophysical properties of the resulting materials.

Integration of Advanced Computational Chemistry with Experimental Studies for Predictive Design of Functionalized Derivatives

The synergy between computational chemistry and experimental synthesis is revolutionizing molecular design. nih.gov For this compound, computational methods, particularly Density Functional Theory (DFT), provide a powerful predictive tool to guide synthetic efforts and rationalize experimental outcomes. nih.gov

Future research will increasingly integrate these approaches:

Predictive Modeling of Reactivity: DFT calculations can predict sites of reactivity, helping to design more selective synthetic routes for further functionalization. nih.gov For example, calculating the molecular electrostatic potential (MEP) can identify the most nucleophilic or electrophilic sites on the molecule. nih.gov

Spectroscopic Characterization: DFT can simulate vibrational (IR, Raman) and NMR spectra with high accuracy. researchgate.net This aids in the structural confirmation of newly synthesized compounds by comparing theoretical spectra with experimental data.

Rational Ligand Design: By modeling the interaction between a ligand and a metal center or a biological target, computational chemistry can help design new derivatives with enhanced binding affinity or specific catalytic activity, thereby reducing the trial-and-error cycle of experimental work. nih.govresearchgate.net

Computational MethodPredicted PropertyApplication in DesignReference
Density Functional Theory (DFT)Optimized geometry, bond lengths, bond angles.Understanding steric hindrance and conformational preferences. nih.gov
Time-Dependent DFT (TD-DFT)Electronic transitions (UV-Vis spectra).Designing molecules with specific optical properties. researchgate.net
DFT Frequency CalculationVibrational frequencies (IR/Raman spectra).Aiding in the structural elucidation of new compounds. researchgate.net
Natural Bond Orbital (NBO) AnalysisCharge distribution, intramolecular interactions.Analyzing charge transfer and the electronic nature of bonds. nih.gov
Molecular DockingBinding affinity and mode to a target protein.Screening for potential biological activity and guiding medicinal chemistry efforts. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-(2-Methoxy-5-methylphenyl)picolinic acid, and how can reaction efficiency be assessed?

  • Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling between a picolinic acid derivative and a 2-methoxy-5-methylphenyl boronic acid. Reaction efficiency can be monitored via HPLC or TLC, with yield optimization through temperature control (e.g., 80–100°C) and catalyst screening (e.g., Pd(PPh₃)₄). Post-synthesis purification may require column chromatography or recrystallization using ethanol/water mixtures. For analogous pyridine syntheses, see protocols in .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the methoxy (-OCH₃) and methyl (-CH₃) substituents. Compare spectral data with computational predictions (e.g., DFT simulations).
  • Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
  • Elemental Analysis : Validate empirical formula (C₁₄H₁₃NO₃) via combustion analysis.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent), followed by aqueous buffers (pH 2–9). Analogous methoxy-substituted picolinic acids show limited aqueous solubility, necessitating sonication or co-solvents (e.g., PEG-400) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodological Answer :

  • Variable Substituents : Synthesize derivatives with modified methoxy/methyl groups (e.g., -OCH₂CH₃, -CF₃) or positional isomers.
  • Assay Selection : Use in vitro enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., anti-inflammatory IL-6 suppression).
  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ values) with bioactivity. Ensure alignment with FINER criteria (Feasible, Novel, Ethical) during experimental design .

Q. How should researchers address contradictions between computational predictions and experimental biological data?

  • Methodological Answer :

  • Re-evaluate Models : Cross-validate docking simulations (e.g., AutoDock Vina) with molecular dynamics to assess binding mode stability.
  • Experimental Controls : Include positive/negative controls in assays to rule off-target effects.
  • Data Triangulation : Integrate SPR (surface plasmon resonance) for binding affinity validation or metabolomics to identify interference from degradation products .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize catalyst loading, solvent polarity, and reaction time. For example, a 2³ factorial design could reduce Pd waste by 30% .
  • Byproduct Mitigation : Implement inline IR spectroscopy to monitor intermediate formation and adjust stoichiometry dynamically.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.